molecular formula C12H8O3 B1201413 6-Methylangelicin CAS No. 90370-14-2

6-Methylangelicin

Cat. No.: B1201413
CAS No.: 90370-14-2
M. Wt: 200.19 g/mol
InChI Key: PFVGXOYZQOJGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

90370-14-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

6-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3

InChI Key

PFVGXOYZQOJGGR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

Canonical SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

Synonyms

6-methylangelicin

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 6-methyl-7-hydroxy-8-allylcoumarin (VII) (1.7 g) was dissolved in EtOAc (150 ml) and into the solution, cooled in an ice bath, a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone was reached. The solution was then immediately submitted to hydrogenation in the presence of Pd 10% on CaCO3 (0,3 g) and the mixture stirred until the rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated at reduced pressure, and the residue treated with 85% H3PO4 (60 ml). The reaction mixture was then placed into a thermostatic bath at 100° C. for 20 min, chilled, diluted with H2O (200 ml) and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated under reduced pressure and the residue chromatographed on a silica gel column by eluting with CHCl3, yielding the 6-methylangelicin (XIX), crystallized from MeOH (0.18 g; m.p. 164°-5° C.). ##STR25##
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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